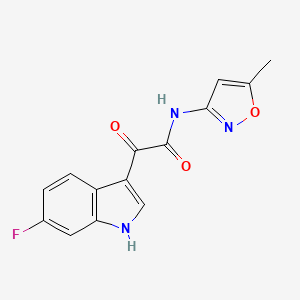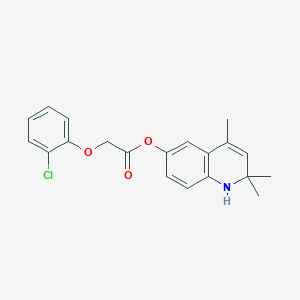![molecular formula C19H26N2O2S2 B4622936 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)
1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Übersicht
Beschreibung
The synthesis and investigation of piperazine derivatives, including those similar to "1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine," have been the subject of various studies due to their pharmacological potential and chemical properties. These compounds are noted for their diverse applications in medicinal chemistry, particularly as ligands for receptors or as inhibitors against certain types of bacteria and fungi.
Synthesis Analysis
Several methods for synthesizing piperazine derivatives have been reported. For example, Wu Qi (2014) detailed the synthesis of novel piperazine derivatives by connecting 1,3,4-thiadiazol with N-substituted piperazine, aiming to investigate their antibacterial activities. The process involves optimizing conditions such as solvent choice, acid acceptor, and reaction temperature to achieve desirable yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as NMR, MS, IR, and X-ray crystallography. Studies by Kumar et al. (2007) on 1-benzhydryl-4-phenylmethane sulfonyl piperazine, for instance, have confirmed its structure through X-ray crystallography, revealing a chair conformation of the piperazine ring and a distorted tetrahedral configuration of the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, to produce a range of N-sulfonated derivatives. These reactions are critical for developing compounds with enhanced antibacterial properties, as discussed by Abbasi et al. (2020), who explored the nucleophilic substitution reaction of 1-[(E)-3-phenyl-2-propenyl]piperazine with different sulfonyl chlorides (Abbasi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism
Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a class structurally related to the query compound, has identified potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with PSB-09120 and PSB-0788 being notable examples. This suggests potential applications in modulating adenosine receptor activity, which could have implications in inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).
Sulfomethylation and Chelation
The sulfomethylation of piperazine and related macrocycles offers a pathway to synthesizing mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and radiopharmacy, highlighting the compound's relevance in creating contrast agents for magnetic resonance imaging (MRI) or as therapeutic radiopharmaceuticals (van Westrenen & Sherry, 1992).
Antimicrobial Activity
Synthesis of novel piperazine derivatives, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, has shown antibacterial activities against various pathogens. This suggests the potential of similar compounds for developing new antimicrobial agents, indicating a route for research into combating resistant bacterial strains (Wu Qi, 2014).
Anticancer Evaluation
Compounds with piperazine substituents have demonstrated significant anticancer activity in vitro. This is particularly true for those incorporating 1,3-thiazole cycles, showing efficacy against various cancer cell lines. Such findings underscore the potential for compounds like "1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" in oncological research and therapy development (Turov, 2020).
Eigenschaften
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-14-12-15(2)17(4)19(16(14)3)25(22,23)21-9-7-20(8-10-21)13-18-6-5-11-24-18/h5-6,11-12H,7-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMUGONTLPBVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)
![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)
![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)
![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)




